Pocapavir

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Pocapavir implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l’introduction de divers groupes fonctionnels. Les étapes clés comprennent :

Formation de la structure principale : La structure principale est synthétisée par une série de réactions de condensation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes chloro et méthoxy, sont introduits par des réactions de substitution.

Assemblage final : Le composé final est assemblé par une série de réactions de couplage, suivies d’une purification pour obtenir le produit souhaité.

Méthodes de production industrielle : La production industrielle du this compound implique le passage à l’échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec des mesures de contrôle de la qualité strictes pour garantir la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Pocapavir subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de divers produits oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound .

4. Applications de la recherche scientifique

Le this compound présente un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l’étude des inhibiteurs de la capside et de leurs interactions avec les protéines virales.

Biologie : Investigué pour ses effets sur la réplication des entérovirus et son potentiel en tant qu’agent thérapeutique.

Médecine : Exploré pour son utilisation dans le traitement des infections à entérovirus, notamment la poliomyélite et le virus Coxsackie.

Industrie : Applications potentielles dans le développement de thérapies antivirales et de vaccins.

Applications De Recherche Scientifique

Pocapavir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying capsid inhibitors and their interactions with viral proteins.

Biology: Investigated for its effects on enterovirus replication and its potential as a therapeutic agent.

Medicine: Explored for its use in treating enterovirus infections, including polio and coxsackievirus.

Industry: Potential applications in the development of antiviral therapies and vaccines.

Mécanisme D'action

Le Pocapavir exerce ses effets en inhibant la capside des entérovirus. Il se lie à la capside virale, empêchant le virus de se fixer aux cellules hôtes et d’y pénétrer. Cette inhibition bloque la réplication du virus, réduisant ainsi la charge virale chez l’individu infecté . Les cibles moléculaires comprennent les protéines de la capside virale, et les voies impliquées sont liées à l’entrée et à la réplication virale .

Comparaison Avec Des Composés Similaires

Le Pocapavir est unique parmi les inhibiteurs de la capside en raison de son activité spécifique contre les entérovirus. Des composés similaires comprennent :

Pléconaril : Un autre inhibiteur de la capside ayant une activité contre les entérovirus.

Rupintrivir : Un inhibiteur de la protéase ayant une activité antivirale.

Disoxaril : Un inhibiteur de la capside ayant un mécanisme d’action différent.

Le this compound se distingue par sa grande puissance et sa spécificité pour les entérovirus, ce qui en fait un outil précieux dans la lutte contre ces infections .

Activité Biologique

Pocapavir, a capsid-binding antiviral agent, has garnered attention due to its potential in treating enteroviral infections, particularly poliovirus. This article provides a comprehensive overview of its biological activity, including clinical trial results, mechanisms of action, and case studies.

This compound functions by inhibiting the uncoating of enteroviruses. By binding to the viral capsid, it prevents the release of viral RNA into host cells, thereby halting viral replication. This mechanism places this compound within the class of picornavirus antivirals known as capsid inhibitors .

Randomized Controlled Trials

A pivotal study assessed the efficacy of this compound in a randomized, blinded, placebo-controlled trial involving 144 participants who were challenged with the monovalent oral poliovirus type 1 vaccine (mOPV1). The results indicated that this compound significantly accelerated virus clearance:

- Median Time to Virus Negativity :

- This compound group: 10 days

- Placebo group: 13 days

- Statistical significance:

Among the this compound-treated subjects:

- 56% cleared the virus within 2-18 days without developing drug resistance.

- 44% experienced infections with resistant strains during isolation .

Excluding those with resistant viruses, the median time to negativity was notably reduced to 5.5 days for this compound recipients compared to 13 days for placebo recipients (P < 0.0001)【1】【3】.

Safety Profile

The study reported no serious adverse events or withdrawals due to adverse effects, indicating a favorable safety profile for this compound【1】【3】.

Chronic Enteroviral Meningoencephalitis

In a case study involving a patient with chronic enteroviral meningoencephalitis, treatment with this compound yielded mixed results. While there was an eventual positive outcome, it was delayed, highlighting the need for further evaluation of efficacy in chronic conditions【2】.

Pediatric Use in Non-Epidemic Meningitis (NEM)

This compound was administered to five out of seven pediatric patients diagnosed with NEM. All treated patients survived; however, the long-term effectiveness remains uncertain. Concerns regarding potential resistance were noted, suggesting that combination therapy may be necessary for future applications【7】.

Combination Therapy Potential

Recent studies have explored the synergistic effects of this compound when combined with other antiviral agents. For example:

- This compound and Oxoglaucine : Demonstrated strong synergistic interactions against various enteroviruses.

- This compound and Pleconaril : Showed moderate synergy without cytotoxicity【5】.

These findings suggest that combining this compound with other antivirals may enhance its efficacy and reduce the risk of resistance.

Research Findings Summary Table

| Study/Case Study | Population | Treatment Duration | Key Findings | Resistance Observed |

|---|---|---|---|---|

| Randomized Trial | Adults (n=144) | 14 days | Median virus clearance: 10 days (this compound) vs. 13 days (placebo) | Yes (44% treated) |

| Chronic Meningoencephalitis | Single patient | Not specified | Mixed virological response; delayed positive outcome | Not specified |

| NEM Pediatric Cases | Children (n=5) | Not specified | All survived; long-term outcomes unknown | Concerns raised |

Propriétés

IUPAC Name |

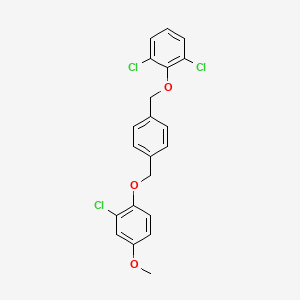

1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMDDBVNWRWNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163548 | |

| Record name | Sch 48973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146949-21-5 | |

| Record name | Pocapavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 48973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POCAPAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.